1-(2-Bromoethyl)-2,3-difluorobenzene
Overview
Description
1-(2-Bromoethyl)-2,3-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It consists of a benzene ring substituted with a bromoethyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-difluorotoluene followed by the introduction of an ethyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl-substituted derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), inert atmosphere (e.g., nitrogen or argon).
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products such as aldehydes and carboxylic acids.
- Reduced products with ethyl groups.
Scientific Research Applications
1-(2-Bromoethyl)-2,3-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Materials Science: It is employed in the design and synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Chemical Biology: The compound is utilized in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2,3-difluorobenzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can result in the modification of proteins, nucleic acids, and other cellular components, thereby affecting biological pathways and processes .
Comparison with Similar Compounds
1-(2-Bromoethyl)benzene: Lacks the fluorine atoms, resulting in different reactivity and properties.
2-Bromoethylbenzene: Similar structure but without the difluoro substitution, leading to variations in chemical behavior.
1-(2-Bromoethyl)-4-fluorobenzene: Contains only one fluorine atom, affecting its reactivity and applications.
Uniqueness: 1-(2-Bromoethyl)-2,3-difluorobenzene is unique due to the presence of both bromoethyl and difluoro groups, which impart distinct chemical properties and reactivity. The combination of these substituents makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(2-bromoethyl)-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRNHMXIOFDOLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126163-29-9 | |
Record name | 1-(2-bromoethyl)-2,3-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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